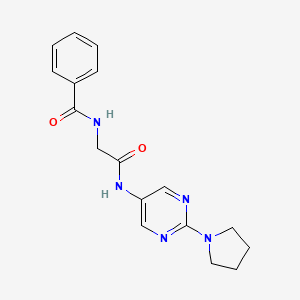
N-(2-oxo-2-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)amino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxo-2-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)amino)ethyl)benzamide is a chemical compound that has been the focus of significant scientific research in recent years. This compound has shown potential in various fields, including medicine, biochemistry, and pharmacology. In
Mécanisme D'action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
It’s known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization . This allows them to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities, including antioxidative and antibacterial properties . They have also been described to have effects on the cell cycle .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-oxo-2-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)amino)ethyl)benzamide in lab experiments is its specificity towards certain enzymes or proteins. This allows researchers to study specific cellular processes in a more targeted manner. However, one of the limitations is the complexity of the synthesis method, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for research on N-(2-oxo-2-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)amino)ethyl)benzamide. One direction is to further explore its potential as a drug candidate for the treatment of cancer, diabetes, and neurodegenerative diseases. Another direction is to study its effects on other cellular processes and protein-protein interactions. Additionally, the synthesis method could be optimized to make this compound more readily available for research purposes.
In conclusion, this compound is a chemical compound that has shown potential in various scientific fields. Its complex synthesis method and specificity towards certain enzymes or proteins make it a valuable tool for studying specific cellular processes. Further research is needed to fully understand its mechanism of action and explore its potential as a drug candidate for various diseases.
Méthodes De Synthèse
The synthesis of N-(2-oxo-2-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)amino)ethyl)benzamide is a complex process that involves several steps. The first step involves the reaction of 2-aminopyrimidine-5-carboxylic acid with N-boc-pyrrolidine to form N-boc-2-(pyrrolidin-1-yl)pyrimidine-5-carboxamide. The second step involves the reaction of N-boc-2-(pyrrolidin-1-yl)pyrimidine-5-carboxamide with 2-bromo-N-(2-hydroxyethyl)benzamide to form N-(2-bromoacetyl)-N-boc-2-(pyrrolidin-1-yl)pyrimidine-5-carboxamide. The final step involves the deprotection of N-(2-bromoacetyl)-N-boc-2-(pyrrolidin-1-yl)pyrimidine-5-carboxamide to form this compound.
Applications De Recherche Scientifique
N-(2-oxo-2-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)amino)ethyl)benzamide has been extensively studied for its potential applications in various scientific fields. In the field of medicine, this compound has shown promising results in the treatment of cancer, diabetes, and neurodegenerative diseases. In biochemistry, it has been used as a tool for studying protein-protein interactions. In pharmacology, it has been studied for its potential as a drug candidate.
Analyse Biochimique
Biochemical Properties
N-(2-oxo-2-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)amino)ethyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring enhances its ability to explore the pharmacophore space, contributing to its interaction with stereoselective proteins . It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), where it exhibits inhibitory activity . Additionally, the compound’s pyrimidine ring allows it to engage in hydrogen bonding and π-π stacking interactions with nucleic acids and proteins, further influencing its biochemical properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Additionally, it has been observed to affect cellular proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes such as COX-2, inhibiting their activity and reducing the production of pro-inflammatory mediators . It also interacts with DNA and RNA, affecting gene expression and protein synthesis . The presence of the pyrrolidine ring enhances its binding affinity and specificity towards target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under physiological conditions, but it can undergo degradation in the presence of strong acids or bases . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and safety . Additionally, it can modulate metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be targeted to the nucleus, where it interacts with DNA and transcription factors . It can also localize to the mitochondria, affecting cellular respiration and energy metabolism . The presence of targeting signals and post-translational modifications can direct the compound to specific cellular compartments, enhancing its therapeutic efficacy .
Propriétés
IUPAC Name |
N-[2-oxo-2-[(2-pyrrolidin-1-ylpyrimidin-5-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-15(12-18-16(24)13-6-2-1-3-7-13)21-14-10-19-17(20-11-14)22-8-4-5-9-22/h1-3,6-7,10-11H,4-5,8-9,12H2,(H,18,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUROMQVZQZJWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2948955.png)

![Methyl 5-amino-4-{bis[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(phenylamino)benzoate](/img/structure/B2948957.png)
![N-[(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-N-(oxolan-3-yl)prop-2-enamide](/img/structure/B2948958.png)
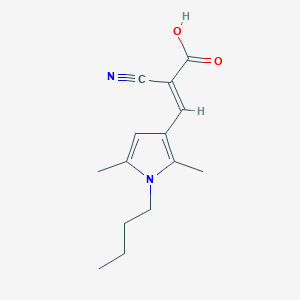
![N-(3-acetamidophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2948963.png)
![2-(4-Fluorophenyl)-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide](/img/structure/B2948964.png)

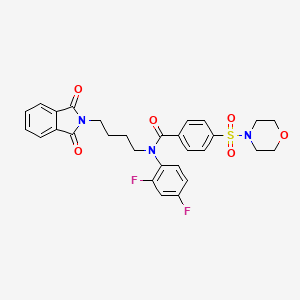
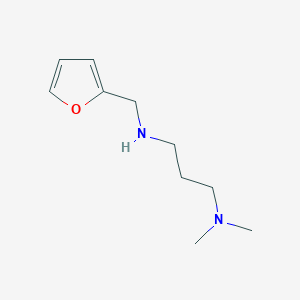
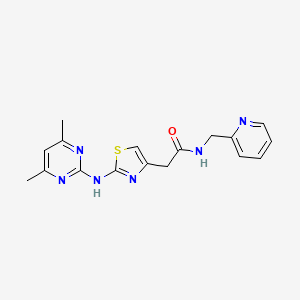
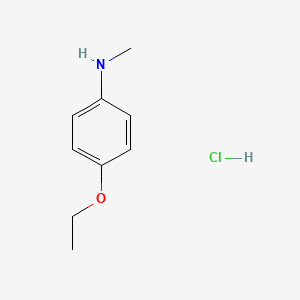
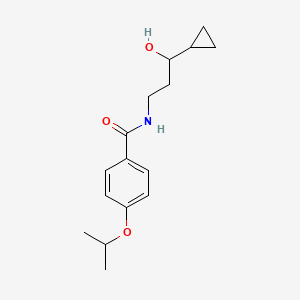
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate](/img/structure/B2948974.png)